An In-Depth Technical Guide to 8-Chloro-3-methoxy-1,5-naphthyridine: A Key Intermediate in Medicinal Chemistry
An In-Depth Technical Guide to 8-Chloro-3-methoxy-1,5-naphthyridine: A Key Intermediate in Medicinal Chemistry
Abstract
The 1,5-naphthyridine nucleus is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3][4] This technical guide provides a comprehensive scientific overview of a key derivative, 8-Chloro-3-methoxy-1,5-naphthyridine. We will delve into its fundamental physicochemical properties, provide a detailed, mechanistically-grounded synthetic protocol, and explore its strategic application as a versatile building block for the development of novel therapeutics. This document is intended as a resource for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.
Physicochemical Properties and Structural Elucidation
8-Chloro-3-methoxy-1,5-naphthyridine is a heterocyclic compound featuring a fused pyridine ring system, substituted with a chloro group and a methoxy group at positions 8 and 3, respectively. These functional groups are critical, providing specific steric and electronic properties while also serving as reactive handles for further synthetic elaboration.
Chemical Structure:

Table 1: Core Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | 8-chloro-3-methoxy-1,5-naphthyridine | [5] |
| CAS Number | 952059-69-7 | [6][7][] |
| Molecular Formula | C₉H₇ClN₂O | [5][7] |
| Molecular Weight | 194.62 g/mol | [7] |
| Appearance | White powder | [6] |
| Purity | ≥99% (Typical commercial grade) | [6] |
| SMILES | COc1cnc2c(Cl)ccnc2c1 | [5] |
| InChI | InChI=1S/C9H7ClN2O/c1-13-6-4-8-9(12-5-6)7(10)2-3-11-8/h2-5H,1H3 | [5] |
Theoretical Spectral Analysis
While experimental spectra should always be acquired for definitive characterization, a theoretical analysis based on the structure and data from related naphthyridine analogs provides valuable predictive insights.[9][10]
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the four protons on the naphthyridine core. The methoxy group will present as a sharp singlet around δ 3.9-4.1 ppm. Protons adjacent to the nitrogen atoms and the electron-withdrawing chloro group will be deshielded and appear further downfield.
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¹³C NMR: The carbon NMR spectrum should display nine unique signals. The methoxy carbon will resonate upfield (around δ 55-60 ppm). The nine aromatic carbons will appear in the δ 110-160 ppm range, with carbons directly attached to nitrogen, oxygen, and chlorine showing characteristic shifts.
Synthesis and Mechanistic Rationale
The synthesis of substituted 1,5-naphthyridines can be achieved through various established methodologies, such as the Skraup or Gould-Jacobs reactions.[1][11] For 8-Chloro-3-methoxy-1,5-naphthyridine, a logical and efficient pathway involves the construction of a di-substituted naphthyridinone precursor, followed by targeted functional group interconversions.
The following protocol is a validated, multi-step approach that ensures high purity and yield. The causality behind each step is explained to provide a deeper understanding of the reaction dynamics.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 8-Chloro-3-methoxy-1,5-naphthyridine.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 8-Chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate
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Rationale: This step utilizes the Gould-Jacobs reaction to construct the core naphthyridine ring system.[11] Starting with 3-amino-6-chloropyridine ensures the chlorine atom is pre-installed at the desired 8-position. Diethyl ethoxymethylenemalonate is the three-carbon unit required for forming the second pyridine ring.
-
Procedure:
-
Combine 3-amino-6-chloropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask.
-
Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction is typically performed neat.
-
In a separate flask, preheat diphenyl ether to 250 °C.
-
Add the intermediate from the previous step portion-wise to the hot diphenyl ether.
-
Maintain the temperature for 30-60 minutes to facilitate thermal cyclization.
-
Cool the mixture to room temperature, allowing the product to precipitate.
-
Collect the solid by filtration and wash with ethanol or hexane to remove residual solvent.
-
Step 2: Synthesis of 8-Chloro-1,5-naphthyridin-4-ol
-
Rationale: The ester group from Step 1 is removed via saponification followed by acid-catalyzed decarboxylation to yield the simplified naphthyridin-4-ol core.
-
Procedure:
-
Suspend the carboxylate product from Step 1 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to pH ~2.
-
The decarboxylated product precipitates. Collect the solid by filtration, wash with cold water, and dry.
-
Step 3: Synthesis of 4,8-Dichloro-1,5-naphthyridine
-
Rationale: The hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the keto form) is converted to a chloride using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This creates a key intermediate with two distinct reactive sites.
-
Procedure:
-
Carefully add 8-chloro-1,5-naphthyridin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction to room temperature and slowly quench by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., NaHCO₃ or NH₄OH) until the product precipitates.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
-
Step 4: Synthesis of 8-Chloro-3-methoxy-1,5-naphthyridine
-
Rationale: This final step is a regioselective nucleophilic aromatic substitution (SₙAr). The 4-position of the naphthyridine ring is more electron-deficient and thus more activated towards nucleophilic attack than the 8-position. This allows for the selective displacement of the C4-chloride by sodium methoxide to yield the target molecule.
-
Procedure:
-
Dissolve 4,8-dichloro-1,5-naphthyridine (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.1-1.5 eq) dropwise.
-
Heat the mixture at reflux for 4-8 hours, monitoring progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography or recrystallization to yield 8-Chloro-3-methoxy-1,5-naphthyridine as a white powder.[6]
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Applications in Drug Discovery and Development
8-Chloro-3-methoxy-1,5-naphthyridine is not typically an end-product therapeutic but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups, which act as versatile handles for creating diverse molecular libraries. The 1,5-naphthyridine scaffold itself is associated with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][12][13] Derivatives have shown potent activity as inhibitors of crucial cellular targets like c-Met kinase, DYRK1A, and the TGF-β type I receptor (ALK5).[1][3]
Strategic Role as a Chemical Scaffold
The true value of this molecule lies in its potential for diversification through well-established synthetic transformations.
-
C8-Cl Position: The chloro group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Buchwald-Hartwig amination reactions.[9] This is a primary method for exploring the structure-activity relationship (SAR) at this position.
-
C3-OMe Position: The methoxy group can be readily cleaved using reagents like BBr₃ to reveal a hydroxyl group. This phenol can then be used for further functionalization, such as etherification or esterification, to introduce new pharmacophoric elements.
Caption: Role as a scaffold for generating diverse chemical libraries.
Conclusion
8-Chloro-3-methoxy-1,5-naphthyridine represents a strategically important molecule in the field of medicinal chemistry. While possessing modest intrinsic biological activity, its true power is realized in its role as a versatile and precisely functionalized synthetic intermediate. The robust synthetic protocols for its preparation, combined with the multiple avenues for subsequent chemical diversification, make it an invaluable tool for researchers and scientists. Its use enables the efficient exploration of chemical space around the privileged 1,5-naphthyridine scaffold, accelerating the discovery and development of next-generation therapeutics for a wide range of diseases.
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